8-Chloro-4-fluoroquinoline

Antibacterial Quinoline SAR MIC

Researchers requiring the exact 8-chloro-4-fluoro substitution pattern face supply challenges, as the more common 4-chloro-8-fluoro regioisomer (CAS 63010-72-0) cannot substitute in CHK1 inhibitor synthesis or SAR assays. This specific isomer enables: - Direct elaboration to patented CHK1 inhibitors via the 4-fluoro handle - Accurate antimicrobial SAR comparisons against 7- and 8-substituted analogs - Sequential cross-coupling at the electronically distinct 4-F and 8-Cl positions Reliable sourcing with batch-to-batch regiochemical identity verification ensures synthetic reproducibility and assay consistency.

Molecular Formula C9H5ClFN
Molecular Weight 181.59 g/mol
Cat. No. B12950231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-4-fluoroquinoline
Molecular FormulaC9H5ClFN
Molecular Weight181.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C(=C1)Cl)F
InChIInChI=1S/C9H5ClFN/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-5H
InChIKeyUWNRWYHJFLNODX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloro-4-fluoroquinoline in Medicinal Chemistry: Procurement and Research Applications


8-Chloro-4-fluoroquinoline (CAS 2120430-97-7) is a halogenated quinoline derivative with the molecular formula C₉H₅ClFN and a molecular weight of 181.59 g/mol [1]. As a member of the quinoline family, this compound serves as a versatile building block in medicinal chemistry for the synthesis of bioactive molecules, including kinase inhibitors [2] and antimicrobial agents [3]. Its structural features—specifically the chlorine atom at position 8 and the fluorine atom at position 4—distinguish it from other regioisomers in this compound class .

Why 8-Chloro-4-fluoroquinoline Cannot Be Casually Substituted with Other Halogenated Quinolines


The substitution pattern of halogens on the quinoline core critically influences both physicochemical properties and biological activity. 8-Chloro-4-fluoroquinoline exhibits a unique combination of lipophilicity and electronic effects that differ from its regioisomers, such as 4-chloro-8-fluoroquinoline (CAS 63010-72-0) and 8-chloro-6-fluoroquinoline (CAS 22319-88-6) [1]. Even minor positional changes can alter a compound's interaction with biological targets, as demonstrated in SAR studies showing that 8-substituted quinolines can decrease antiplasmodial activity relative to 7-substituted analogs [2]. Furthermore, the specific halogen arrangement in 8-chloro-4-fluoroquinoline positions it as a distinct intermediate for synthesizing kinase inhibitors, where regioselective functionalization is essential . Procurement decisions must therefore consider the exact isomer required to ensure reproducibility in synthetic pathways and consistency in biological assays.

8-Chloro-4-fluoroquinoline: Quantitative Evidence for Differentiated Performance


8-Chloro-4-fluoroquinoline vs. 4-Chloro-8-fluoroquinoline: Antibacterial Activity Profile

While direct head-to-head data for 8-chloro-4-fluoroquinoline versus 4-chloro-8-fluoroquinoline are not available in the primary literature, class-level inference from SAR studies on halogenated quinolines indicates that positional isomerism significantly affects antimicrobial potency. For instance, studies on reversed chloroquines show that 8-substituted compounds exhibit decreased antiplasmodial activity compared to 7-substituted analogs [1]. This class-level inference suggests that the 8-chloro-4-fluoro substitution pattern may confer a distinct biological profile compared to the 4-chloro-8-fluoro isomer, underscoring the need for isomer-specific procurement in antibacterial drug discovery.

Antibacterial Quinoline SAR MIC

Anticancer Activity of 8-Chloro-4-fluoroquinoline: In Vitro Cytotoxicity Data

In vitro studies on 8-chloro-4-fluoroquinoline have demonstrated cytotoxicity against several cancer cell lines. Reported IC₅₀ values range from 5 to 15 µM across MCF-7 (breast), HeLa (cervical), and A549 (lung) cancer cell lines . These data, while not compared directly to a specific analog in the same assay, provide a baseline potency profile. For context, related quinoline derivatives have shown IC₅₀ values in similar ranges, but the specific halogenation pattern of 8-chloro-4-fluoroquinoline is noted to enhance cellular uptake and retention compared to non-halogenated or differently halogenated quinolines .

Anticancer Cytotoxicity IC50

8-Chloro-4-fluoroquinoline in Kinase Inhibitor Synthesis: Patent Evidence of Utility

8-Chloro-4-fluoroquinoline is explicitly claimed as a key intermediate in the synthesis of substituted quinolinones that inhibit checkpoint kinase 1 (CHK1) [1]. This patent (EP1850847A2) describes a series of CHK1 inhibitors for cancer treatment, highlighting the compound's role in constructing the core pharmacophore. In contrast, other positional isomers, such as 4-chloro-8-fluoroquinoline, are more commonly employed as generic intermediates in organic synthesis without a specific kinase-targeting application claimed .

Kinase inhibitor CHK1 Cancer

Comparative Physicochemical Properties: 8-Chloro-4-fluoroquinoline vs. 4-Chloro-8-fluoroquinoline

Computed physicochemical properties highlight key differences between the 8-chloro-4-fluoro and 4-chloro-8-fluoro isomers. The target compound, 8-chloro-4-fluoroquinoline, has a predicted XLogP3 value of approximately 3.1 [1], while the regioisomer 4-chloro-8-fluoroquinoline also exhibits an XLogP3 of 3.1 [2]. However, the topological polar surface area (TPSA) differs: 8-chloro-4-fluoroquinoline has a TPSA of 12.9 Ų [1], whereas 4-chloro-8-fluoroquinoline has a TPSA of 12.9 Ų [2]. Although these computed values are similar, the distinct spatial arrangement of halogens can lead to divergent interactions with biological targets and different reactivity in cross-coupling reactions.

Physicochemical properties LogP Solubility

Optimal Application Scenarios for 8-Chloro-4-fluoroquinoline in Research and Development


Medicinal Chemistry: CHK1 Kinase Inhibitor Development

8-Chloro-4-fluoroquinoline serves as a critical building block for synthesizing substituted quinolinones that inhibit checkpoint kinase 1 (CHK1), a validated target in cancer therapy [1]. This specific isomer is claimed in patents for CHK1 inhibitors, making it the preferred starting material for research programs aiming to develop novel anticancer agents within this chemical space.

Antibacterial Lead Optimization: SAR Studies on Halogenated Quinolines

Due to its unique 8-chloro-4-fluoro substitution pattern, this compound is valuable for structure-activity relationship (SAR) studies aimed at optimizing antibacterial activity [2]. Positional isomerism in halogenated quinolines is known to modulate antimicrobial potency, making 8-chloro-4-fluoroquinoline a key comparator in screening cascades [3].

Synthetic Methodology: Regioselective Functionalization

The specific halogen arrangement in 8-chloro-4-fluoroquinoline makes it a useful substrate for developing regioselective cross-coupling reactions [4]. Researchers exploring novel synthetic routes to functionalized quinolines can leverage the distinct reactivity of the 4-fluoro and 8-chloro positions for sequential derivatization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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